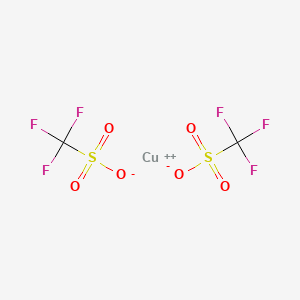

Copper(II) triflate

Beschreibung

Eigenschaften

CAS-Nummer |

34946-82-2 |

|---|---|

Molekularformel |

CHCuF3O3S |

Molekulargewicht |

213.63 g/mol |

IUPAC-Name |

copper;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI-Schlüssel |

GZWXEFRPSWBAGC-UHFFFAOYSA-N |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.[Cu] |

Physikalische Beschreibung |

Powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive |

Synonyme |

copper(II) trifluoromethanesulfonate Cu(II)-TFS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Preparation Methods

| Parameter | Method 1 (Copper Carbonate + Triflic Acid) | Method 2 (Vacuum Drying) |

|---|---|---|

| Solvent System | ||

| Reaction Temperature | Ambient | |

| Drying Conditions | Air evaporation | , 20 mm Hg |

| Product Color | Pale blue (fresh) | Light blue (purified) |

| Purity Indicators | Decolorization in air | Consistent UV-Vis profile |

Industrial and Laboratory-Scale Adaptations

While the core preparation method remains consistent across studies, scaling considerations include:

Analyse Chemischer Reaktionen

Glycosylation Reactions

Cu(OTf)₂ facilitates glycosylation by activating glycosyl donors under mild conditions. A 2002 study demonstrated its effectiveness in promoting reactions between glycosyl chlorides, fluorides, trichloroacetimidates, 1-O-acetyl compounds, and lactols with acceptors, yielding glucosides in high efficiency . The solvent benzotrifluoride enhances substrate solubility and reaction rates.

Key Mechanism :

-

Activation : Cu(OTf)₂ coordinates with donor oxocarbons, stabilizing the leaving group and lowering the activation barrier.

-

Selectivity : The solvent and catalyst combination ensures regioselective glycosidic bond formation.

Diels-Alder and Cyclopropanation

Cu(OTf)₂ catalyzes Diels-Alder cycloadditions and cyclopropanation reactions, comparable to rhodium(II) acetate . These processes involve in situ generation of carbenoid species from diazo esters, enabling syn-selective cyclopropane formation.

Example Reaction :

-

Cyclopropanation : Reaction of γ,δ-unsaturated diazo ketones with Cu(OTf)₂ yields cyclopentenones via intramolecular cyclization .

| Reaction Type | Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | Cu(OTf)₂ | γ,δ-unsaturated diazo ketones | Cyclopentenones | 85–95 |

Enantioselective Catalysis

A 2018 study reported Cu(OTf)₂’s role in enantioselective addition of indoles to alkylidene malonates, achieving up to 97% enantiomeric excess (ee) .

Catalyst System :

-

Silanediol-Cu(OTf)₂ : Synergistic interaction enhances Lewis acidity, with silanediols acting as anion-binding cocatalysts .

Table 1: Enantioselective Addition Results

| Entry | Catalyst (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Cu(OTf)₂ (20) | 92 | 72 |

| 12 | Cu(OTf)₂ (20) | 93 | 73 |

Hydroalkoxylation

Cu(OTf)₂ generates triflic acid (TfOH) in situ, catalyzing hydroalkoxylation of dienes with hydroxyethyl methacrylate . This green process avoids polymerization due to copper’s radical-retarding properties.

Reaction Conditions :

-

Substrate : Dicyclopentadiene (DCPD) or norbornene (NB)

-

Catalyst : Cu(OTf)₂ (0.5–1 mol%)

-

Yield : Up to 95%

Cycloaddition Reactions

Cu(OTf)₂ promotes [3+2] cycloaddition of N-tosylaziridines with nitriles, forming imidazolines .

Example :

-

Substrate : 2-aryl-N-tosylaziridines

-

Product : Imidazoline derivatives

-

Yield : 60–85%

Stenhouse Salt Formation

In aqueous conditions, Cu(OTf)₂ catalyzes the synthesis of trans-4,5-diamino-cyclopent-2-enones via Stenhouse salt intermediates .

Reaction Pathway :

-

Condensation of furfural with amine forms Stenhouse salt.

-

Electrocyclization yields cyclopentenone.

Dehydrogenative Coupling

Cu(OTf)₂ mediates coupling of silsesquioxane silanols with hydrosilanes, enabling functionalized silsesquioxane synthesis .

Table 2: Coupling Efficiency

| Silanol Type | Hydrosilane | Product | Yield (%) |

|---|---|---|---|

| Monosilanol | HSiMe₃ | H-Si-O-Si-O-POSS | 70–90 |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Dehydration Reactions

Copper(II) trifluoromethanesulfonate serves as a mild Lewis acid catalyst for the dehydration of alcohols and diols to form alkenes at ambient temperatures. This process is valuable for synthesizing alkenes from readily available alcohol substrates without requiring harsh conditions .

1.2 Synthesis of Vinylic Sulfones and Oxazoles

The compound is instrumental in synthesizing cis vinylic sulfones from alkynyl sulfones and oxazoles from ketones. These reactions demonstrate the compound's ability to facilitate transformations that are essential in organic synthesis .

1.3 Diels-Alder Reactions and Cyclopropanation

Copper(II) trifluoromethanesulfonate acts as a catalyst in Diels-Alder reactions and cyclopropanation processes. Its catalytic efficiency in these reactions allows for the formation of complex cyclic structures, which are crucial in medicinal chemistry .

1.4 Aldol Condensation Reactions

The compound promotes syn-selective aldol condensation of (Z)-silyl enol ethers with aldehydes, showcasing its utility in forming carbon-carbon bonds selectively .

Electrophilic Additions and Alkynylation

Copper(II) trifluoromethanesulfonate has been successfully employed in electrophilic addition reactions involving alkynes. For instance, it catalyzes the addition of indoles to alkylidene malonates, resulting in high enantiomeric control over the products . This application highlights its role in asymmetric synthesis.

| Reaction Type | Substrates Involved | Product Type | Yield (%) |

|---|---|---|---|

| Electrophilic Addition | Indoles + Alkylidene Malonates | Indole Adducts | 93 |

| Diels-Alder | Diene + Dienophile | Cyclohexene Derivatives | High |

| Cyclopropanation | Diazo Compounds + Alkenes | Cyclopropane Derivatives | Moderate |

Synthesis of Oligosaccharides

In carbohydrate chemistry, Copper(II) trifluoromethanesulfonate is utilized to facilitate the synthesis of oligosaccharides through glycosylation reactions. It enables one-pot transformations that yield orthogonally protected glycosides efficiently, which are crucial for constructing complex carbohydrate structures .

Case Studies

4.1 Enantioselective Synthesis

A significant study demonstrated the use of a copper-silanediol catalyst system involving Copper(II) trifluoromethanesulfonate for the enantioselective addition of indoles to alkylidene malonates. The optimized conditions yielded products with high enantiomeric ratios (up to 93% yield and 73% enantiomeric excess), showcasing the compound's effectiveness in asymmetric synthesis .

4.2 Polymerization Processes

Research has also explored electrochemically mediated atom transfer radical polymerization using Copper(II) trifluoromethanesulfonate as a catalyst. This method allows for controlled polymerization under mild conditions, expanding its application scope beyond traditional organic reactions .

Wirkmechanismus

As a Lewis acid, copper(II) trifluoromethanesulfonate exerts its effects by accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved include the activation of carbonyl compounds and the generation of carbenoid species from diazo compounds .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- Copper(II) adopts an octahedral geometry in coordination complexes. For example, in tetrakis(imidazole)this compound, four imidazole ligands occupy equatorial positions, while two trifluoromethanesulfonate (triflate) anions bind axially . This structural flexibility allows it to act as a Lewis acid catalyst in organic reactions .

Physicochemical Properties :

- Solubility: Soluble in polar solvents (e.g., water, methanol, DMF) at ~0.19 mol/dm³ . However, it exhibits low solubility in hexafluoroisopropanol (HFIP), requiring pre-complexation with ligands like 2,6-lutidine for reactivity .

- Stability : Sensitive to moisture, light, and strong oxidizing agents. Decomposes under heat to release toxic gases (CO, SOₓ) .

Comparison with Similar Metal Triflates

Structural and Physical Properties

Key Observations :

- Solubility Trends : Lanthanum triflate is highly water-soluble due to its +3 charge, while silver triflate prefers organic solvents. This compound balances solubility in both aqueous and organic media .

- Coordination Flexibility : Copper(II) and nickel(II) triflates form octahedral complexes, but nickel may adopt tetrahedral geometry in certain conditions .

Catalytic Performance

Research Findings :

Decomposition Products :

- Copper triflate releases SOₓ and halides , while nickel triflate may emit NiO particulates .

Biologische Aktivität

Copper(II) trifluoromethanesulfonate, commonly referred to as Cu(OTf)₂, is a versatile compound that has garnered attention in various fields of chemistry, particularly in catalysis and biological applications. This article explores the biological activity of Cu(OTf)₂, focusing on its catalytic properties, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₂CuF₆O₆S₂

- Molecular Weight : 361.68 g/mol

- Solubility : Soluble in polar solvents

- Boiling Point : Not available

Catalytic Activity

Cu(OTf)₂ is recognized for its efficiency as a catalyst in several organic reactions, including:

- Amination and Aziridination : Cu(OTf)₂ facilitates the amination of various substrates, showcasing high yields and selectivity. For instance, it has been used to catalyze reactions involving ethyl 2-methyl-3-oxo-3-phenylpropanoate with PhI═NTs, yielding significant product quantities under mild conditions .

- Dehydrogenative Coupling : The compound has been employed in the dehydrogenative coupling of silsesquioxanes, demonstrating its ability to mediate complex reactions effectively. This includes the modification of polyhedral oligomeric silsesquioxanes (POSS), which are important in materials science .

- Synthesis of Functionalized Compounds : Cu(OTf)₂ has been instrumental in synthesizing functionalized compounds through various coupling reactions, significantly enhancing the efficiency of these processes .

Antimicrobial Activity

Recent studies indicate that Cu(OTf)₂ exhibits antimicrobial properties. Its ability to disrupt bacterial cell membranes and inhibit growth has been observed, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components .

Catalytic Role in Biochemical Reactions

Cu(OTf)₂ has shown promise as a catalyst in biochemical reactions involving amino acids and peptides. Its role in facilitating glycosylation reactions has been particularly noted, where it enhances the reactivity of glycosyl donors, leading to improved yields of glycosylated products .

Study 1: Catalytic Efficiency in Organic Synthesis

In a study published by Gomes et al., Cu(OTf)₂ was utilized as a catalyst for synthesizing trans-4,5-diamino-cyclopent-2-enones in aqueous conditions at room temperature. The results indicated that Cu(OTf)₂ not only improved reaction rates but also allowed for catalyst reusability without significant loss of activity .

Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of Cu(OTf)₂ revealed its effectiveness against various strains of bacteria, including Staphylococcus aureus. The study demonstrated that concentrations as low as 0.1 mM could inhibit bacterial growth by inducing oxidative stress within bacterial cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Copper(II) trifluoromethanesulfonate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves reacting copper(II) oxide or hydroxide with trifluoromethanesulfonic acid under anhydrous conditions. Post-synthesis, purity can be validated via:

- Elemental Analysis : Confirm stoichiometry (C:Cu:S ratio) .

- Thermogravimetric Analysis (TGA) : Check for hygroscopicity or solvent residues .

- FT-IR Spectroscopy : Identify characteristic S-O and CF₃ stretching vibrations (~1250 cm⁻¹ and 1150 cm⁻¹) .

Q. How should Copper(II) trifluoromethanesulfonate be handled to minimize decomposition or unintended reactions?

- Methodological Answer :

- Storage : Store under inert gas (e.g., argon) in airtight containers to prevent moisture absorption .

- Handling : Use desiccators during weighing and avoid prolonged exposure to light (risk of photoreduction) .

- Reaction Solvents : Prefer anhydrous polar aprotic solvents (DMF, acetonitrile) to stabilize the Cu²⁺ center .

Q. What catalytic roles does Copper(II) trifluoromethanesulfonate play in organic synthesis?

- Methodological Answer :

- Lewis Acid Catalysis : Activates carbonyl groups in aldol condensations by coordinating to oxygen lone pairs .

- Glycosylation Reactions : Promotes stereoselective glycosidic bond formation via triflate counterion stabilization .

- Trifluoromethylation : Participates in decarboxylative trifluoromethylation of aryl halides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Copper(II) trifluoromethanesulfonate?

- Methodological Answer : Discrepancies arise from solvent purity and hygroscopicity. A systematic approach includes:

- Solvent Pre-treatment : Dry solvents over molecular sieves to eliminate water interference .

- UV-Vis Spectroscopy : Monitor Cu²⁺ d-d transitions (λ ~800 nm) to detect solvated vs. precipitated species .

- Karl Fischer Titration : Quantify residual water in solvents to correlate with solubility limits .

Q. What spectroscopic techniques are optimal for characterizing Copper(II) trifluoromethanesulfonate complexes?

- Methodological Answer :

- EPR Spectroscopy : Detect paramagnetic Cu²⁺ centers (d⁹ configuration) and analyze ligand field symmetry .

- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. distorted octahedral) .

- Magnetic Susceptibility Measurements : Determine exchange interactions in polynuclear complexes .

Q. How can reaction conditions be optimized for Copper(II) trifluoromethanesulfonate-catalyzed cross-coupling reactions?

- Methodological Answer :

- Solvent Screening : Test HFIP (hexafluoroisopropanol) for enhanced Cu²⁺ solubility and stability .

- Additive Effects : Use 2,6-lutidine to neutralize triflic acid byproducts and prevent catalyst deactivation .

- Temperature Gradients : Conduct reactions at 0–60°C to balance reaction rate vs. decomposition risks .

Data Contradiction Analysis

Q. Why do some studies report high catalytic efficiency while others note rapid deactivation of Copper(II) trifluoromethanesulfonate?

- Methodological Answer : Contradictions stem from:

- Ligand Coordination : Presence of strongly coordinating ligands (e.g., amines) may stabilize or poison the catalyst .

- Counterion Effects : Triflate's non-coordinating nature enhances Lewis acidity, but residual chloride impurities (from synthesis) can deactivate it .

- Substrate Steric Effects : Bulky substrates may hinder coordination to Cu²⁺, reducing turnover .

Experimental Design Considerations

Q. How to design experiments to study the stability of Copper(II) trifluoromethanesulfonate under varying humidity conditions?

- Methodological Answer :

- Controlled Humidity Chambers : Use saturated salt solutions to maintain specific RH levels (e.g., 30%, 60%, 90%) .

- Time-Resolved XRD : Track structural changes (e.g., hydrate formation) over time .

- Reactivity Assays : Compare catalytic performance of hydrated vs. anhydrous samples in model reactions .

Safety and Environmental Impact

Q. What protocols mitigate risks when handling Copper(II) trifluoromethanesulfonate in high-throughput screening?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves (JIS T 8116 standard) and full-face respirators to prevent dermal/ocular exposure .

- Waste Neutralization : Treat waste with aqueous NaHCO₃ to neutralize triflic acid byproducts .

- Ventilation : Ensure fume hoods with ≥0.5 m/s face velocity to limit airborne particulates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.